4-Bromo-2,6-diethylbenzylamine
Description
4-Bromo-2,6-diethylbenzylamine is an aromatic amine featuring a benzene ring substituted with a bromine atom at the 4-position and ethyl groups at the 2- and 6-positions. The ethyl groups confer steric bulk and electron-donating effects, which influence reactivity and physical properties.
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
(4-bromo-2,6-diethylphenyl)methanamine |
InChI |
InChI=1S/C11H16BrN/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-6H,3-4,7,13H2,1-2H3 |
InChI Key |
GOBQXMMCSXITNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1CN)CC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Substituent Bulk and Polarity: Ethyl groups (C₂H₅) in 4-Bromo-2,6-diethylbenzylamine increase steric hindrance and lipophilicity compared to methyl (CH₃) or chloro (Cl) substituents. Chloro groups (electron-withdrawing) decrease electron density on the aromatic ring, reducing basicity compared to ethyl (electron-donating) analogs.
Reactivity: Bromine serves as a leaving group in nucleophilic substitution reactions. Steric hindrance from ethyl groups may slow such reactions compared to less hindered analogs like 4-Bromo-2,6-dimethylaniline .
Applications: Pharmaceuticals: 4-Bromo-2,6-dimethylaniline is used in drug intermediates, while 4-Bromo-2,6-diaminopyridine aids in synthesizing DNA repair enzymes . Agrochemicals: Halogenated analogs like 4-Bromo-2,6-dichloroaniline are valued for their role in pesticide formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
